molecular formula C9H8O4 B10753411 Caffeic Acid CAS No. 71693-97-5

Caffeic Acid

Cat. No.: B10753411
CAS No.: 71693-97-5
M. Wt: 180.16 g/mol
InChI Key: QAIPRVGONGVQAS-DUXPYHPUSA-N
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Description

Caffeic acid is an organic compound with the chemical formula C₉H₈O₄. It is classified as a hydroxycinnamic acid and is a type of phenolic acid. This compound is widely distributed in the plant kingdom and is found in various foods and beverages, including coffee, wine, and certain fruits and vegetables. This compound is known for its antioxidant properties and plays a significant role in plant metabolism, particularly in the biosynthesis of lignin, a major component of plant cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions: Caffeic acid can be synthesized through several methods. One common synthetic route involves the Wittig reaction, which is used to construct unsaturated carbon-carbon bonds. This reaction is typically performed in an aqueous medium at 90°C. The presence of unprotected hydroxyl groups in the phenyl ring can influence the reaction yields .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as coffee beans, fruits, and certain herbs. The extraction process typically uses solvents like ethanol in varying proportions. The solvent-to-solid ratio can significantly affect the yield and purity of the extracted this compound .

Chemical Reactions Analysis

Types of Reactions: Caffeic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or periodate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve the hydroxyl groups on the phenyl ring, which can be esterified or etherified under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and ethers, which can exhibit different biological activities .

Scientific Research Applications

Caffeic acid has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anti-carcinogenic properties.

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various derivatives with enhanced biological activities. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its role in plant metabolism and its effects on cellular processes. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation .

Medicine: this compound has potential therapeutic applications in medicine. It has been investigated for its anti-cancer properties, particularly in the treatment of hepatocarcinoma. The compound can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and pharmaceuticals due to its antioxidant properties. It is also employed in the food industry as a natural preservative .

Mechanism of Action

Caffeic acid exerts its effects through several molecular mechanisms. It acts as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. The compound can also modulate the activity of various enzymes, including those involved in inflammation and cancer progression .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Caffeic acid is structurally similar to other hydroxycinnamic acids, such as ferulic acid, p-coumaric acid, and chlorogenic acid.

Comparison:

    Ferulic Acid: Both this compound and ferulic acid have antioxidant properties, but ferulic acid is more effective in protecting against UV radiation.

    p-Coumaric Acid: this compound has two hydroxyl groups on the phenyl ring, while p-coumaric acid has only one. This difference affects their antioxidant activities.

    Chlorogenic Acid: Chlorogenic acid is an ester of this compound and quinic acid.

Uniqueness: this compound’s unique combination of phenolic and acrylic functional groups contributes to its diverse biological activities and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
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InChI Key

QAIPRVGONGVQAS-DUXPYHPUSA-N
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Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
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Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O
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Molecular Formula

C9H8O4
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DSSTOX Substance ID

DTXSID901316055
Record name trans-Caffeic acid
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Molecular Weight

180.16 g/mol
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Physical Description

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid
Record name Caffeic acid
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Solubility

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.
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Vapor Pressure

0.00000025 [mmHg]
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Mechanism of Action

Caffeic acid phenethyl ester (CAPE) was synthesized from caffeic acid and phenethyl alcohol (ratio 1:5) at room temperature with dicyclohexyl carbodiimide (DCC) as a condensing reagent. The yield was about 38%. CAPE was found to arrest the growth of human leukemia HL-60 cells. It also inhibits DNA, RNA and protein synthesis in HL-60 cells with IC50 of 1.0 M, 5.0 M and 1.5 M, respectively., In an attempt to understand the antihyperglycemic action of caffeic acid, the myoblast C2C12 cells were employed to investigate the glucose uptake in the present study. Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine. Effect of caffeic acid on alpha1-adrenoceptors was further supported by the displacement of [3H]prazosin binding in C2C12 cells. Moreover, the glucose uptake-increasing action of phenylephrine in C2C12 cells was inhibited by the antagonists of alpha1A-adrenoceptors, both tamsulosin and WB 4101, but not by the antagonist of alpha1B-adrenoceptors, chlorethylclonidine (CEC). The presence of alpha1A-adrenoceptors in C2C12 cells can thus be considered. Similar inhibition of the action of caffeic acid was also obtained in C2C12 cells co-incubating these antagonists. An activation of alpha1A-adrenoceptors seems responsible for the action of caffeic acid in C2C12 cells. In the presence of U73312, the specific inhibitor of phospholipase C, caffeic acid-stimulated uptake of radioactive glucose into C2C12 cells was reduced in a concentration-dependent manner and it was not affected by U73343, the negative control of U73312. Moreover, chelerythrine and GF 109203X diminished the action of caffeic acid at concentrations sufficient to inhibit protein kinase C. Therefore, the obtained data suggest that an activation of alpha1A-adrenoceptors in C2C12 cells by caffeic acid may increase the glucose uptake via phospholipase C-protein kinase C pathway., Caffeic acid (CA, 3,4-dihydroxycinnamic acid), at 2% in the diet, had been shown to be carcinogenic in forestomach and kidney of F344 rats and B6C3F1 mice. Based on its occurrence in coffee and numerous foods and using a linear interpolation for cancer incidence between dose 0 and 2%, the cancer risk in humans would be considerable. In both target organs, tumor formation was preceded by hyperplasia, which could represent the main mechanism of carcinogenic action. The dose-response relationship for this effect was investigated in male F344 rats after 4-week feeding with CA at different dietary concentrations (0, 0.05, 0.14, 0.40, and 1.64%). Cells in S-phase of DNA replication were visualized by immunohistochemical analysis of incorporated 5-bromo-2'-deoxyuridine (BrdU), 2 hr after intraperitoneal injection. In the forestomach, both the total number of epithelial cells per millimeter section length and the unit length labeling index of BrdU-positive cells (ULLI) were increased, about 2.5-fold, at 0.40 and 1.64%. The lowest concentration (0.05%) had no effect. At 0.14%, both variables were decreased by about one-third. In the kidney, the labeling index in proximal tubular cells also indicated a J-shaped (or U-shaped) dose response with a 1.8-fold increase at 1.64%. In the glandular stomach and in the liver, which are not target organs, no dose-related effect was seen. The data show a good correlation between the organ specificity for cancer induction and stimulation of cell division. With respect to the dose-response relationship and the corresponding extrapolation of the animal tumor data to a human cancer risk, a linear extrapolation appears not to be appropriate.
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Color/Form

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange.

CAS No.

501-16-6, 331-39-5, 71693-97-5
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Record name 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer
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Melting Point

Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C
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